molecular formula C14H12N2O2 B1333288 [1,1'-Biphenyl]-4,4'-dicarboxamide CAS No. 46902-08-3

[1,1'-Biphenyl]-4,4'-dicarboxamide

Cat. No. B1333288
CAS RN: 46902-08-3
M. Wt: 240.26 g/mol
InChI Key: IJUKXLYWNIOUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .

Scientific Research Applications

1. Antibacterial Activity Evaluation

  • Summary of the Application : Biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
  • Methods of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
  • Results : Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

2. Scalable Synthesis and Reactions

  • Summary of the Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
  • Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
  • Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

3. Component of a Test for Cyanide

  • Summary of the Application : Benzidine, a biphenyl derivative, is used as a component of a test for cyanide .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, benzidine would react with cyanide under certain conditions to produce a color change, indicating the presence of cyanide .
  • Results : The test can effectively detect the presence of cyanide, which is important in many fields, including environmental monitoring and forensic analysis .

4. Synthesis of Two-dimensional Covalent Organic Frameworks

  • Summary of the Application : [1,1’-Biphenyl]-4,4’-dicarbaldehyde, a biphenyl derivative, is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
  • Methods of Application : The biphenyl derivative is condensed with a compound called ETTA to produce the COFs .
  • Results : The resulting COFs have large pore sizes and could have potential applications in areas such as gas storage, catalysis, and drug delivery .

5. Component of a Test for Cyanide

  • Summary of the Application : Benzidine, a biphenyl derivative, is used as a component of a test for cyanide .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, benzidine would react with cyanide under certain conditions to produce a color change, indicating the presence of cyanide .
  • Results : The test can effectively detect the presence of cyanide, which is important in many fields, including environmental monitoring and forensic analysis .

6. Synthesis of Two-dimensional Covalent Organic Frameworks

  • Summary of the Application : [1,1’-Biphenyl]-4,4’-dicarbaldehyde, a biphenyl derivative, is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
  • Methods of Application : The biphenyl derivative is condensed with a compound called ETTA to produce the COFs .
  • Results : The resulting COFs have large pore sizes and could have potential applications in areas such as gas storage, catalysis, and drug delivery .

Safety And Hazards

The safety data sheet for a similar compound, 4-Biphenylcarboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-carbamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKXLYWNIOUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379298
Record name [1,1'-biphenyl]-4,4'-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-dicarboxamide

CAS RN

46902-08-3
Record name [1,1'-biphenyl]-4,4'-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4,4'-dicarboxamide
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4,4'-dicarboxamide
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4,4'-dicarboxamide
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4,4'-dicarboxamide
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4,4'-dicarboxamide
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4,4'-dicarboxamide

Citations

For This Compound
27
Citations
W Zhou, J Wang - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
In the title compound, catena-poly[[[N,N′-bis(pyridin-3-ylmethyl)-[1,1′-biphenyl]-4,4′-dicarboxamide]chloridozinc(II)]-μ-[1,1′-biphenyl]-4,4′-dicarboxylato-[[N,N′-bis(pyridin-3-…
Number of citations: 8 scripts.iucr.org
F Luo, XJ Zhang, XL Wu, XF Feng - Acta Crystallographica Section C …, 2015 - scripts.iucr.org
(IUCr) Synthesis, structure and luminescence properties of two new acylamide metal–organic frameworks showing 4-connected CdSO4 and a threefold interpenetrating dia net Journal …
Number of citations: 7 scripts.iucr.org
W Xu, X Tian, X Feng, H Huang, G Sun, Y Song… - …, 2012 - pubs.rsc.org
Reported here are three previously unobserved acylamide ligands used in the preparation of metal–organic frameworks. Interestingly, in this work these acylamide ligands are formed …
Number of citations: 14 pubs.rsc.org
W Xu, S Huang, F Luo - Inorganic Chemistry Communications, 2014 - Elsevier
Reported here is a novel acylamide MOF, Zn(L) (tdca)·1.5 DMF(1), obtained by a mixed ligand approach, where N 4 ,N 4′ -di(pyridin-4-yl)-[1,1′-biphenyl]-4,4′- dicarboxamide(L) …
Number of citations: 15 www.sciencedirect.com
Y Qin, X Feng, F Luo, G Sun, Y Song, X Tian… - Dalton …, 2013 - pubs.rsc.org
Reported here is a new microporous metal–organic framework, namely [Zn2(L)(btc)(Hbtc)] [NH2(CH3)2]·(DMF)2 (H2O)4(1), which is synthesized solvo(hydro)thermally by the self-…
Number of citations: 12 pubs.rsc.org
XM Zhang, XF Feng, JQ Li, F Luo - Australian Journal of …, 2014 - CSIRO Publishing
In this work we synthesised four new pyridine acylamide complexes [HgI2(L1)] (1) and (2), [HgI2(L2)2] (3), and [HgI2(L3)]n (4) (L1 = N,N′-bis(3-pyridylmethyl)benzene-1,4-…
Number of citations: 2 www.publish.csiro.au
YH Liu, TT Liao, SY Lin, SY Zhong, TR Chen… - Inorganica Chimica …, 2023 - Elsevier
Four Cd(II) and Zn(II) coordination polymers constructed from bis-pyridyl-bis-amide and dicarboxylic or tetracarboxylic acid, including {[Cd(L 1 ) 0.5 (1,4-BDC)(H 2 O) 2 ]·2H 2 O} n [L 1 = …
Number of citations: 2 www.sciencedirect.com
WT Yao, MB Luo, XF Feng, PP Meng… - New Journal of …, 2016 - pubs.rsc.org
Four new metal–organic frameworks (MOFs), namely, Zn(L1)(AzDC)·(DMF)3 (1), Zn(L2) (AzDC)·(DMF)0.5(H2O) (2), Zn2(AzDC)2(L3)·(DMF)(H2O)0.5 (3), and Zn(AzDC)(L3)·(DMF) (4), (…
Number of citations: 6 pubs.rsc.org
ST Gadge, BM Bhanage - Organic & biomolecular chemistry, 2014 - pubs.rsc.org
This work reports a mild, stable and efficient Pd(OAc)2/DABCO catalysed protocol for the synthesis of single and double Weinreb amides. Double Weinreb amides, having 1,4-…
Number of citations: 23 pubs.rsc.org
S Tanaka, K Mashima - Dalton Transactions, 2013 - pubs.rsc.org
A mono(guanidinate)tetraplatinum complex [Pt4(μ-OCOCH3)7(μ-(TolN)2CNiPr2)] (5: Tol = C6H4Me-4) was prepared by treating [Pt4(μ-OCOCH3)8] (1) with excess amounts of N,N′-bis…
Number of citations: 18 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.